molecular formula C7H5BrN2O B2878132 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one CAS No. 1781068-25-4

6-Bromoimidazo[1,5-a]pyridin-3(2H)-one

Cat. No.: B2878132
CAS No.: 1781068-25-4
M. Wt: 213.034
InChI Key: IKBHPRFRJNHTMK-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring

Scientific Research Applications

6-Bromoimidazo[1,5-a]pyridin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the development of materials with specific optical or electronic properties.

Safety and Hazards

According to the safety data sheet, 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one is not classified as a hazardous substance or mixture . In case of exposure, it is advised to consult a physician and show the material safety data sheet to the doctor in attendance . If inhaled, move the person into fresh air and give artificial respiration if not breathing . In case of skin or eye contact, wash off with soap and plenty of water or flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,5-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted imidazo[1,5-a]pyridin-3(2H)-one derivatives, while oxidation or reduction can lead to different functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyridine: The parent compound without the bromine substitution.

    6-Chloroimidazo[1,5-a]pyridin-3(2H)-one: A similar compound with a chlorine atom instead of bromine.

    Imidazo[1,2-a]pyridine: A related compound with a different ring fusion pattern.

Uniqueness

6-Bromoimidazo[1,5-a]pyridin-3(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, its unique structure can enhance its interactions with biological targets, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

6-bromo-2H-imidazo[1,5-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-9-7(11)10(6)4-5/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBHPRFRJNHTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CNC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781068-25-4
Record name 6-bromoimidazo[1,5-a]pyridin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
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